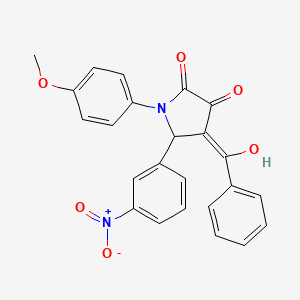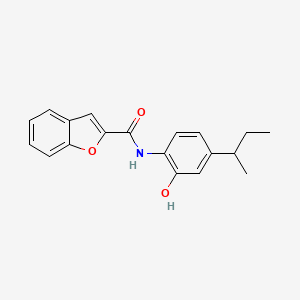
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide
説明
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide, also known as IPPB, is an organic compound that belongs to the class of piperidinecarboxamides. It is a white powder that is usually used in scientific research for its pharmacological properties. IPPB has been found to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and pain management.
作用機序
The exact mechanism of action of 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide is not fully understood. However, it has been proposed that 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDAC activity by 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide leads to the hyperacetylation of histones, resulting in the activation of gene transcription. This, in turn, leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide also induces the differentiation of cancer cells, leading to a decrease in their malignant properties. In animal models of neurodegenerative diseases, 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has been found to reduce oxidative stress and inflammation, leading to neuroprotection. Additionally, 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has been found to have analgesic effects in animal models of pain.
実験室実験の利点と制限
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly potent compound with significant pharmacological effects. 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide is also stable and can be easily synthesized in large quantities. However, 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, there is limited information available on its toxicity and safety profile.
将来の方向性
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has significant potential for use in the development of novel therapeutics for various diseases. Future research should focus on elucidating the exact mechanism of action of 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide and its effects on gene transcription. Additionally, further studies are needed to assess the toxicity and safety profile of 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide. Further research is also needed to investigate the potential of 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide as a therapeutic agent in other diseases, such as inflammatory disorders and infectious diseases.
科学的研究の応用
3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 3-(3-isopropoxybenzoyl)-N-phenyl-1-piperidinecarboxamide has been found to have analgesic effects in animal models of pain.
特性
IUPAC Name |
N-phenyl-3-(3-propan-2-yloxybenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16(2)27-20-12-6-8-17(14-20)21(25)18-9-7-13-24(15-18)22(26)23-19-10-4-3-5-11-19/h3-6,8,10-12,14,16,18H,7,9,13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRSEOIZVTJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3917875.png)
![3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide](/img/structure/B3917883.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-thienyl)ethyl]benzamide](/img/structure/B3917888.png)
![6-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917892.png)

![N-{2-methoxy-4-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3917925.png)
![N~1~-(sec-butyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3917929.png)

![2-(4-isopropylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3917953.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B3917966.png)
![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3917969.png)
![N-[3-methoxy-4-(1-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3917977.png)
![N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3917985.png)